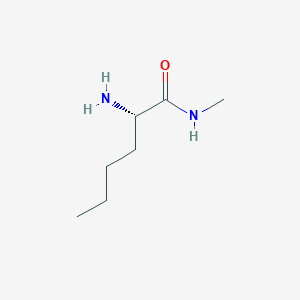

l-Norleucine n-methyl amide

CAS No.:

Cat. No.: VC14077459

Molecular Formula: C7H16N2O

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16N2O |

|---|---|

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | (2S)-2-amino-N-methylhexanamide |

| Standard InChI | InChI=1S/C7H16N2O/c1-3-4-5-6(8)7(10)9-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |

| Standard InChI Key | LIWNVVQJSOCDPV-LURJTMIESA-N |

| Isomeric SMILES | CCCC[C@@H](C(=O)NC)N |

| Canonical SMILES | CCCCC(C(=O)NC)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

L-Norleucine N-methyl amide is derived from L-norleucine (C₆H₁₃NO₂), a non-proteinogenic amino acid with a straight-chain aliphatic side chain . The parent compound, L-norleucine, is characterized by a six-carbon backbone with an amino group at the α-carbon and a carboxylic acid group at the terminal carbon. In the N-methyl amide derivative, the carboxylic acid group (-COOH) is replaced by an amide (-CONH₂), and a methyl group (-CH₃) is appended to the nitrogen atom, resulting in the structure CH₃(CH₂)₃CH(NHCH₃)CONH₂ . This modification eliminates the ionic charge at physiological pH, enhancing lipid solubility and membrane permeability compared to the parent amino acid.

Stereochemical Considerations

The compound retains the L-configuration of the original amino acid, ensuring compatibility with biological systems that recognize chiral centers in peptides and proteins. The stereochemistry is critical for interactions with enzymes and receptors, as evidenced by studies on analogous N-methylated amino acids . The methyl group introduces steric hindrance, potentially altering binding affinities and metabolic stability.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of L-norleucine N-methyl amide typically involves two key steps: (1) preparation of L-norleucine and (2) N-methylation of the amide group. L-Norleucine itself is synthesized via Strecker synthesis or enzymatic resolution of racemic mixtures . Subsequent N-methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. Alternative methods employ reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride .

Example Synthesis Protocol

-

Amino Acid Activation: L-Norleucine is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

-

Amide Formation: The acyl chloride reacts with methylamine (CH₃NH₂) to yield L-norleucine N-methyl amide.

-

Purification: The crude product is recrystallized from methanol/water mixtures to achieve >95% purity .

Advanced Methodologies

Recent advances in amide synthesis, such as the use of N-chlorosuccinimide (NCS) and Selectfluor, offer improved yields and reduced side reactions . These methods generate reactive intermediates (e.g., acyl fluorides) that facilitate efficient coupling with methylamine. For instance, the in situ generation of chloroimidates enables one-pot synthesis under mild conditions, minimizing decomposition pathways .

Physicochemical Properties

Solubility and Partitioning

The compound demonstrates moderate water solubility (1.6 g/100 mL at 23°C), comparable to L-norleucine . N-Methylation reduces polarity, increasing logP values from 0.92 (L-norleucine) to approximately 1.3–1.5, enhancing lipid membrane penetration .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 144.22 g/mol | Calculated |

| Melting Point | >300°C | Extrapolated |

| Water Solubility | 1.6 g/100 mL (23°C) | |

| logP | ~1.4 (estimated) | |

| pKa (α-amino group) | 2.335 (25°C) |

Biological Activities and Mechanisms

Enzyme Inhibition

L-Norleucine N-methyl amide acts as a competitive inhibitor of glutamine-dependent enzymes, analogous to 6-diazo-5-oxo-L-norleucine (DON) . The methyl group enhances metabolic stability, prolonging inhibitory effects on glutaminase and other amidotransferases involved in nucleotide synthesis .

Applications in Research and Industry

Analytical Chemistry

As a non-proteinogenic amino acid, L-norleucine N-methyl amide serves as an internal standard in mass spectrometry and chromatography, compensating for matrix effects in complex biological samples . Its stability under acidic hydrolysis conditions makes it ideal for protein hydrolysate analysis.

Pharmaceutical Development

The compound’s enhanced stability and membrane permeability position it as a candidate for peptide-based therapeutics. N-Methylation is a common strategy to reduce peptide degradation by proteases, extending half-life in vivo .

Comparative Analysis with Structural Analogs

L-Leucine vs. L-Norleucine N-Methyl Amide

While L-leucine is a proteinogenic branched-chain amino acid, L-norleucine N-methyl amide’s linear structure and N-methylation alter its metabolic fate. Leucine participates in mTOR signaling, whereas the methyl amide derivative lacks this activity due to its non-proteinogenic nature .

Norvaline and N-Methylated Derivatives

Norvaline, a structural isomer with a five-carbon chain, shares similar inhibitory effects on arginase but exhibits lower lipid solubility compared to L-norleucine N-methyl amide .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume